4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one

Description

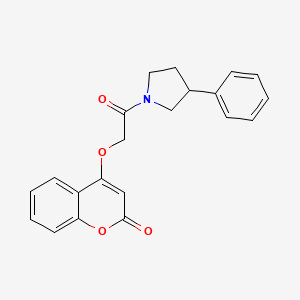

4-(2-Oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one is a coumarin derivative featuring a pyrrolidine ring substituted with a phenyl group at the 3-position, linked to the coumarin core via a 2-oxoethoxy bridge. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The structural uniqueness of this compound lies in its 3-phenylpyrrolidine substituent, which confers distinct electronic and steric properties compared to simpler heterocyclic analogs.

Properties

IUPAC Name |

4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(22-11-10-16(13-22)15-6-2-1-3-7-15)14-25-19-12-21(24)26-18-9-5-4-8-17(18)19/h1-9,12,16H,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCQHZDQBZENTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)COC3=CC(=O)OC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various bases, solvents, and catalysts to facilitate the formation of the desired product under controlled conditions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Oxidation: The chromen-2-one core can be oxidized to form various oxidized derivatives.

Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form alcohol derivatives.

Scientific Research Applications

4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets in biological systems. The phenylpyrrolidinyl group is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The chromen-2-one core also contributes to the compound’s activity by interacting with different cellular pathways .

Comparison with Similar Compounds

Y040-3722: 4-Ethyl-7-methyl-5-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one

- Structural Differences :

- The coumarin core in Y040-3722 has ethyl and methyl substituents at positions 4 and 7, whereas the target compound lacks these alkyl groups.

- The pyrrolidine group in Y040-3722 is attached to a para-substituted phenyl ring, unlike the 3-phenylpyrrolidine in the target compound.

- The para-substituted phenyl-pyrrolidine may reduce steric hindrance compared to the meta-substituted phenyl in the target compound, altering receptor interactions.

IBC-8: (E)-1-(2-hydroxy-3-(3-methylbut-2-en-1-yl)-4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)prop-2-en-1-one

- Structural Differences: IBC-8 is a chalcone-coumarin hybrid with dual 2-oxo-pyrrolidin-1-yl ethoxy groups, whereas the target compound has a single such group.

- Biological Implications :

FM15: 2-(4-(2-Oxo-2-(4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl)ethoxy)phenyl)-4H-chromen-4-one

- Structural Differences :

- FM15 incorporates a diazepane ring and a pyridine substituent instead of pyrrolidine.

- The ethoxy linker in FM15 connects to a phenyl group, similar to the target compound, but the heterocycle is larger (7-membered vs. 5-membered).

- Biological Implications :

BPR10: 4-[2-(Morpholin-4-yl)ethoxy]-2H-chromen-2-one

- Structural Differences :

- BPR10 substitutes the pyrrolidine group with a morpholine ring.

- The target compound’s 3-phenylpyrrolidine offers aromatic interactions absent in BPR10.

- Biological Implications :

Table 1: Key Properties of Target Compound and Analogs

*Inferred from structural analogs.

Biological Activity

4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one, a compound belonging to the class of chromenones, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a chromenone core with a pyrrolidinyl substituent, which is known for contributing to its pharmacological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The pyrrolidinone moiety is particularly significant as it serves as a pharmacophore in many bioactive compounds. The compound's mechanism involves:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can bind to receptors, altering their activity and influencing cellular responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown:

- Cell Proliferation Inhibition : The compound has been tested against various cancer cell lines, demonstrating the ability to inhibit cell growth.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies show effectiveness against certain Gram-positive and Gram-negative bacteria.

- Fungal Activity : It demonstrates antifungal properties, making it a candidate for developing new antifungal agents.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Anticancer Study :

- Objective : To evaluate the anticancer effects on human breast cancer cells (MCF-7).

- Findings : The compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values indicating potent activity.

-

Antimicrobial Assessment :

- Objective : To test against Staphylococcus aureus and Candida albicans.

- Findings : Minimum inhibitory concentration (MIC) values were determined, revealing effective inhibition at low concentrations (5–15 µg/mL).

Data Table of Biological Activities

| Biological Activity | Test Organism/Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Anticancer | MCF-7 | 10 | Reduced viability |

| Antimicrobial | Staphylococcus aureus | 10 | Inhibition |

| Antifungal | Candida albicans | 15 | Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.